molecular formula C17H21NO5 B1218338 [(1R,2S,4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2,3-dihydroxy-2-phenylpropanoate

[(1R,2S,4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2,3-dihydroxy-2-phenylpropanoate

Cat. No.: B1218338
M. Wt: 319.4 g/mol
InChI Key: JEJREKXHLFEVHN-VVQNWZRJSA-N
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Description

The compound [(1R,2S,4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2,3-dihydroxy-2-phenylpropanoate is a complex organic molecule with a unique tricyclic structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its intricate structure, featuring multiple stereocenters, makes it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S,4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2,3-dihydroxy-2-phenylpropanoate typically involves several steps:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions starting from simpler precursors. For example, a Diels-Alder reaction followed by a series of ring-closing reactions can be employed to construct the tricyclic framework.

    Introduction of Functional Groups: The introduction of the methyl, oxa, and aza groups is achieved through selective functionalization reactions. This may involve the use of protecting groups to ensure that the functional groups are introduced at the correct positions.

    Esterification: The final step involves the esterification of the tricyclic core with (2S)-2,3-dihydroxy-2-phenylpropanoic acid. This can be achieved using standard esterification conditions, such as the use of a coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the cyclization steps and the development of more efficient catalysts for the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxyphenylpropanoate moiety. Common oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol. This can be achieved using reducing agents like LiAlH4 (lithium aluminium hydride).

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4, NaBH4 (sodium borohydride)

    Substitution: Nucleophiles such as amines or thiols

Major Products

    Oxidation: Ketones or carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model system for studying complex synthetic routes and reaction mechanisms. Its multiple stereocenters make it an excellent candidate for stereoselective synthesis studies.

Biology

In biology, the compound’s unique structure allows it to interact with various biological targets. It can be used in studies of enzyme inhibition and receptor binding.

Medicine

Medically, the compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new therapeutics.

Industry

In industry, the compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure can also make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [(1R,2S,4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2,3-dihydroxy-2-phenylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • [(1R,2S,4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2-hydroxy-2-phenylpropanoate
  • [(1R,2S,4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2,3-dihydroxy-2-phenylbutanoate

Uniqueness

The uniqueness of [(1R,2S,4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2,3-dihydroxy-2-phenylpropanoate lies in its specific stereochemistry and the presence of both oxa and aza groups in the tricyclic core. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of [(1R,2S,4R,5S)-9-methyl-3-oxa-9-azatricyclo[33102,4]nonan-7-yl] (2S)-2,3-dihydroxy-2-phenylpropanoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H21NO5

Molecular Weight

319.4 g/mol

IUPAC Name

[(1R,2S,4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2,3-dihydroxy-2-phenylpropanoate

InChI

InChI=1S/C17H21NO5/c1-18-12-7-11(8-13(18)15-14(12)23-15)22-16(20)17(21,9-19)10-5-3-2-4-6-10/h2-6,11-15,19,21H,7-9H2,1H3/t11?,12-,13+,14+,15-,17-/m1/s1

InChI Key

JEJREKXHLFEVHN-VVQNWZRJSA-N

Isomeric SMILES

CN1[C@@H]2CC(C[C@H]1[C@@H]3[C@H]2O3)OC(=O)[C@@](CO)(C4=CC=CC=C4)O

Canonical SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C4=CC=CC=C4)O

Synonyms

anisodine
anisodine hydrobromide
anisodine hydrochloride

Origin of Product

United States

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